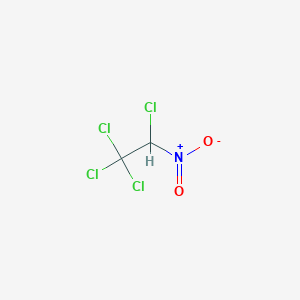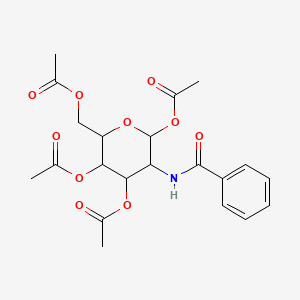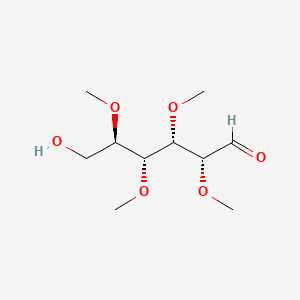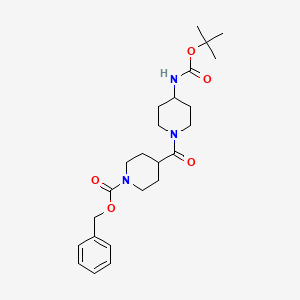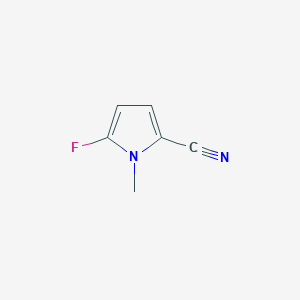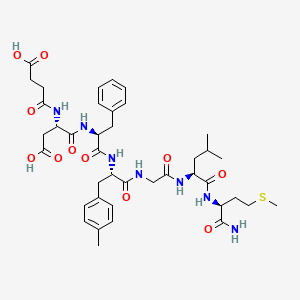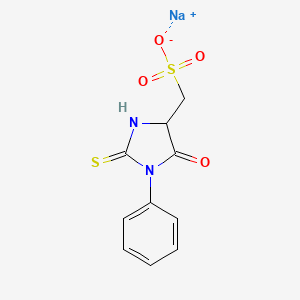
PTH-cysteic acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PTH-cysteic acid sodium salt typically involves the reaction of cysteic acid with phenylthiohydantoin under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt . The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is monitored and controlled to maintain optimal conditions, and the product is purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
PTH-cysteic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a thiol group.
Substitution: The phenylthiohydantoin moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted phenylthiohydantoin derivatives.
科学研究应用
PTH-cysteic acid sodium salt is widely used in scientific research, particularly in the following fields:
作用机制
The mechanism of action of PTH-cysteic acid sodium salt involves its interaction with proteins and peptides. The phenylthiohydantoin moiety binds to specific amino acid residues, facilitating the identification and sequencing of proteins . This interaction is crucial for understanding protein structure and function, as well as for developing targeted therapies .
相似化合物的比较
Similar Compounds
- PTH-alanine sodium salt
- PTH-glycine sodium salt
- PTH-serine sodium salt
Comparison
PTH-cysteic acid sodium salt is unique due to its specific interaction with cysteic acid residues in proteins. This specificity allows for precise identification and sequencing of proteins containing cysteic acid . In contrast, other similar compounds, such as PTH-alanine sodium salt or PTH-glycine sodium salt, interact with different amino acid residues, making them suitable for different applications .
属性
分子式 |
C10H9N2NaO4S2 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC 名称 |
sodium;(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)methanesulfonate |
InChI |
InChI=1S/C10H10N2O4S2.Na/c13-9-8(6-18(14,15)16)11-10(17)12(9)7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,17)(H,14,15,16);/q;+1/p-1 |
InChI 键 |
NWACNGMMCVSMDO-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


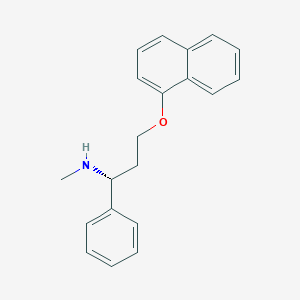
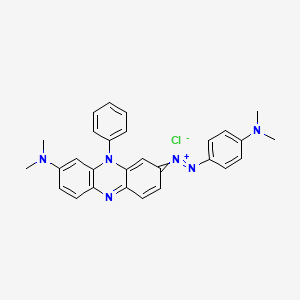
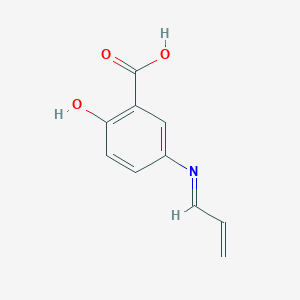
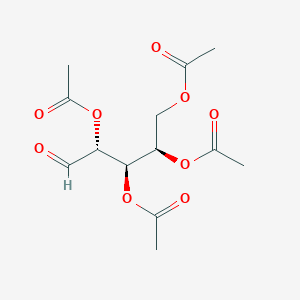

![Methyl 2-[(hydroxyamino)methylideneamino]benzoate](/img/structure/B13818871.png)
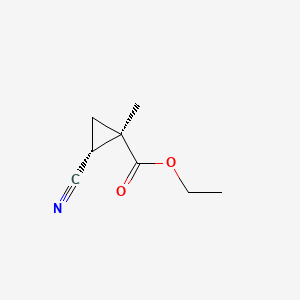
![Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B13818885.png)
